molecular formula C8H7NO2 B12869321 1-(4H-furo[3,2-b]pyrrol-5-yl)ethanone

1-(4H-furo[3,2-b]pyrrol-5-yl)ethanone

Katalognummer: B12869321
Molekulargewicht: 149.15 g/mol
InChI-Schlüssel: KLADEROFBAYANB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4H-furo[3,2-b]pyrrol-5-yl)ethanone is a heterocyclic compound that features a unique fusion of furan and pyrrole rings.

Vorbereitungsmethoden

The synthesis of 1-(4H-furo[3,2-b]pyrrol-5-yl)ethanone can be achieved through several routes. One common method involves the reaction of furan derivatives with pyrrole derivatives under specific conditions. For instance, a mixture of the starting materials can be stirred in a solvent like [BMIM]OH at temperatures ranging from 75-80°C for about 110-120 minutes . Industrial production methods often involve optimizing these conditions to achieve higher yields and purity.

Analyse Chemischer Reaktionen

1-(4H-furo[3,2-b]pyrrol-5-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Wissenschaftliche Forschungsanwendungen

1-(4H-furo[3,2-b]pyrrol-5-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of polymers and other advanced materials.

Wirkmechanismus

The mechanism by which 1-(4H-furo[3,2-b]pyrrol-5-yl)ethanone exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and functions .

Eigenschaften

Molekularformel

C8H7NO2

Molekulargewicht

149.15 g/mol

IUPAC-Name

1-(4H-furo[3,2-b]pyrrol-5-yl)ethanone

InChI

InChI=1S/C8H7NO2/c1-5(10)7-4-8-6(9-7)2-3-11-8/h2-4,9H,1H3

InChI-Schlüssel

KLADEROFBAYANB-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=CC2=C(N1)C=CO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.